Nociceptin is a seventenn-membered polypeptide consisting of Phe, Gly, Gly, Phe, Thr, Gly, Ala, Arg, Lys, Ser, Ala, Arg, Lys, Leu, Ala, Asn and Gln residue joined in sequence. It has a role as a human metabolite and a rat metabolite. It is an organic molecular entity and a polypeptide. A pronociceptive peptide that acts as a specific endogenous agonist to the NOCICEPTIN RECEPTOR.
Related Compounds
[Tyr1]-Nociceptin
Compound Description: [Tyr1]-Nociceptin is a synthetic analog of nociceptin where the N-terminal phenylalanine (Phe1) residue is replaced with tyrosine (Tyr). This modification enhances its binding affinity to opioid receptors, particularly the μ-opioid receptor, without significantly altering its affinity for the ORL-1 receptor. []
Relevance: [Tyr1]-Nociceptin's increased affinity for the μ-opioid receptor, unlike nociceptin, makes it a useful tool for investigating the interplay between the ORL1 and opioid systems in various physiological processes. []
[Phe1ψ(CH2-NH)Gly2]-nociceptin-(1-13)NH2
Compound Description: This synthetic peptide is a nociceptin analog characterized by modifications to the first two N-terminal amino acids. In place of the natural phenylalanyl-glycyl sequence, it contains a phenylalanine residue linked to a glycine via a reduced peptide bond (ψ(CH2-NH)). It acts as a partial agonist at the ORL1 receptor. []
Relevance: [Phe1ψ(CH2-NH)Gly2]-nociceptin-(1-13)NH2's partial agonist activity at the ORL1 receptor makes it valuable in research for elucidating the receptor's signaling pathways and physiological roles. []
Nocistatin
Compound Description: Nocistatin, a neuropeptide derived from the same precursor protein as nociceptin (prepronociceptin), acts as an endogenous antagonist to nociceptin. [] It counteracts the hyperalgesia and allodynia induced by low doses of nociceptin but does not interfere with the antinociceptive effects observed at higher doses. []
Relevance: Nocistatin's antagonistic relationship with nociceptin makes it a crucial tool for dissecting the complex and often opposing roles of nociceptin in pain modulation. []
Dynorphin A
Compound Description: Dynorphin A, an endogenous opioid peptide, shares structural similarities with nociceptin, particularly in the N-terminal region. [] It primarily binds to κ-opioid receptors, contrasting with nociceptin's preference for the ORL1 receptor. []
Relevance: Despite structural similarities, Dynorphin A and nociceptin bind to different receptors and often exert opposing effects on pain perception and other physiological functions. []
α-Neo-endorphin
Compound Description: α-Neo-endorphin belongs to the dynorphin family of opioid peptides and exhibits a high affinity for the non-opioid dynorphin binding site in rat hearts. [] It also shows significant potency in competing with nociceptin for binding to the high-affinity nociceptin binding site in the heart. []
Relevance: The interaction of α-neo-endorphin with both the non-opioid dynorphin binding site and the high-affinity nociceptin binding site in rat hearts suggests a potential functional overlap or interaction between these receptor systems, possibly influencing cardiac function and potentially playing a role in hypertension. []
Dynorphin A-(2-13)
Compound Description: Dynorphin A-(2-13), a fragment of Dynorphin A, demonstrates notable potency in inhibiting the binding of nociceptin to its high-affinity site in rat hearts. [] This truncated form retains significant affinity for this site, suggesting that the N-terminal tyrosine residue of Dynorphin A might not be essential for its interaction with this specific binding site. []
Relevance: Dynorphin A-(2-13)'s ability to compete with nociceptin for binding in the heart further supports the idea of a complex interplay between dynorphin and nociceptin systems in regulating cardiac functions. []
Dynorphin A-(1-13)
Compound Description: Dynorphin A-(1-13), another fragment of Dynorphin A, shows high affinity for a non-opioid binding site in the rat heart and potently inhibits the binding of nociceptin to its high-affinity site. []
Relevance: The existence of a high-affinity nociceptin binding site in the heart, with similarities to the non-opioid Dynorphin A-(1-13) binding site, suggests potential cross-talk or shared signaling pathways between these systems, potentially influencing cardiac function. []
Dynorphin A-(3-13), Dynorphin A-(5-13)
Compound Description: These Dynorphin A fragments also demonstrate significant potency in displacing nociceptin from its high-affinity binding site in the rat heart. []
Relevance: These findings further highlight the complex relationship between dynorphin and nociceptin in the heart, suggesting that various fragments of Dynorphin A can interact with nociceptin binding sites and potentially modulate nociceptin's effects on cardiac function. []
Dynorphin B
Compound Description: Dynorphin B, a member of the dynorphin opioid peptide family, exhibits a moderate ability to compete with nociceptin binding at its high-affinity site in the rat heart. []
Relevance: This suggests that Dynorphin B, like other dynorphin peptides, might influence nociceptin's actions in the heart, although its potency appears lower than some other dynorphin fragments. []
Dynorphin A-(6-10)
Compound Description: Dynorphin A-(6-10), a shorter fragment of Dynorphin A, shows a much weaker ability to compete with nociceptin for binding to its high-affinity site in rat hearts. []
Relevance: This suggests that the N-terminal and C-terminal regions of Dynorphin A play a more critical role in its interaction with the high-affinity nociceptin binding site than the central (6-10) region. []
Dynorphin A-(1-8)
Compound Description: Dynorphin A-(1-8), another short fragment of Dynorphin A, displays very low potency in competing with nociceptin binding to its high-affinity site in the rat heart. []
Relevance: This suggests that the C-terminal portion of Dynorphin A is crucial for its interaction with the high-affinity nociceptin binding site, and that the (1-8) fragment lacks the essential structural elements for effective binding. []
Naloxone Benzoylhydrazone (NalBzoH)
Compound Description: While primarily known as a selective kappa 3-opioid receptor agonist, NalBzoH surprisingly acts as a potent antagonist at nociceptin receptors. [] It effectively competes with nociceptin for binding and attenuates the nociceptin-induced inhibition of cyclic AMP accumulation. []
Relevance: NalBzoH's dual action as a kappa 3-opioid receptor agonist and a nociceptin receptor antagonist makes it a valuable pharmacological tool for differentiating the roles of these receptor systems in pain and other physiological processes. []
Compound Description: JTC-801 is a novel, orally active, non-peptidyl antagonist specific to the Noc/OFQ receptor. []
[Nphe1]Nociceptin(1-13)NH2 (ORLAn)
Compound Description: This synthetic nociceptin analog acts as a selective antagonist at the ORL-1 receptor. [] It effectively blocks the effects of nociceptin in various experimental settings.
Relevance: [Nphe1]Nociceptin(1-13)NH2 is a vital pharmacological tool for studying the physiological roles of nociceptin and the ORL-1 receptor. [] Its selectivity for the ORL-1 receptor helps distinguish nociceptin's effects from those mediated by classical opioid receptors.
UFP-101
Compound Description: UFP-101 is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP). []
SB-612111
Compound Description: SB-612111 is a nonpeptide NOPr antagonist. []
Relevance: SB-612111 has been shown to have potential in treating pain and fatigue in a mouse model of fibromyalgia. []
Source
Nociceptin is synthesized in the body from the prepronociceptin gene, which is located on chromosome 8 in humans. This peptide is produced in various tissues, including the brain, spinal cord, and peripheral nervous system, indicating its widespread influence on physiological functions.
Classification
Nociceptin is classified as a neuropeptide and is part of the opioid peptide family. It acts as an endogenous ligand for the nociceptin receptor, which is distinct from classical opioid receptors such as mu, delta, and kappa receptors.
Synthesis Analysis
Methods
The synthesis of nociceptin typically employs solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids to form peptides. Recent advancements include peptide welding technology, which enables the production of multibranched nociceptin derivatives with high yield and purity.
Technical Details
Solid-Phase Peptide Synthesis: This involves attaching a protected amino acid to a solid support, followed by sequential addition of amino acids while removing protective groups.
Purification: The synthesized peptides are usually purified using high-performance liquid chromatography (HPLC) to achieve desired purity levels.
Characterization: The final products are characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity .
Molecular Structure Analysis
Structure
Nociceptin consists of 17 amino acids with the sequence: FLFQPQRFNQWAVS. Its structure includes a characteristic disulfide bridge that contributes to its stability and biological activity.
Data
Molecular Weight: Approximately 1,900 Da.
Conformation: Nociceptin exhibits a helical structure in solution, which is critical for its interaction with receptors .
Chemical Reactions Analysis
Reactions
Nociceptin can undergo various chemical modifications to enhance its pharmacological properties. For instance:
Dimerization: Dimeric forms of nociceptin have been synthesized to investigate their biological activity compared to monomeric forms.
Modification of Functional Groups: Alterations at specific amino acid residues can influence receptor binding affinity and selectivity.
Technical Details
The synthesis of dimeric nociceptins often involves oxidative coupling methods or amidation reactions that link two peptide chains through amide bonds .
Mechanism of Action
Process
Nociceptin functions primarily through its interaction with the nociceptin receptor (NOP). Upon binding, it activates intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability.
Data
Agonistic Activity: Nociceptin acts as a full agonist at NOP receptors, influencing pain perception, stress responses, and locomotor activity.
In Vivo Effects: Studies show that nociceptin can inhibit locomotor activity in animal models, indicating its role in pain modulation .
Physical and Chemical Properties Analysis
Physical Properties
Solubility: Nociceptin is soluble in aqueous solutions at physiological pH.
Stability: The presence of disulfide bonds enhances its stability compared to linear peptides.
Chemical Properties
pH Sensitivity: Nociceptin's activity can be influenced by pH changes in its environment.
Thermal Stability: It maintains structural integrity under moderate thermal conditions but may degrade at higher temperatures .
Applications
Scientific Uses
Nociceptin has significant implications in various fields:
Pain Research: It serves as a model for studying pain pathways and developing analgesics that target nociceptive mechanisms.
Psychiatric Disorders: Investigations into nociceptin's role in mood regulation suggest potential therapeutic applications for anxiety and depression.
Drug Development: Modified derivatives of nociceptin are being explored for their enhanced potency and prolonged action, making them suitable candidates for therapeutic agents targeting opioid receptors .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Substance P (1-7)(TFA) is a fragment of the neuropeptide, substance P (SP). Substance P (1-7)(TFA) gives depressor and bradycardic effects when applied to the nucleus tractus solitarius.
Sphistin Synthetic Peptide (12-38, Fitc in N-Terminal-Fluorescently Labeled Peptide) is a truncated fragments of Sphistin Synthetic Peptide that shows potent antimicrobial activity.
Somatostatin, also known as growth hormone-inhibiting hormone, is a naturally-occurring peptide hormone of 14 or 28 amino acid residues that regulates the endocrine system. It is secreted by the D cells of the islets to inhibit the release of insulin and glucagon, and is also generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary. Somatostatin is initially secreted as a 116 amino acid precursor, preprosomatostatin, which undergoes endoproteolytic cleavage to prosomastatin. Prosomastatin is further process into two active forms, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), an extended SST-14 sequence to the N-terminus. The actions of somatostatin are mediated via signalling pathways of G protein-coupled somatostatin receptors. Antineoplastic effects and potential uses of somatostatin on various tumours, including pituitary adenomas, GEP-NETs, paragangliomas, carcinoids, breast cancers, malignant lymphoma and small-cell lung cancers, have been extensively investigated. Somatostatin has been used in the clinical setting for the diagnosis of acromegaly and gastrointestinal tract tumours. Its analogues have been developed to achieve more favourable kinetics for efficiency use in the management of acute conditions, such as esophageal varices. [DB00104] is a long-acting analogue of somatostatin that inhibits the release of a number of hormones, and is clinically used to relieve symptoms of uncommon gastroenteropancreatic endocrine tumours, as well as treat acromegaly.